Bienvenue dans la boutique en ligne BenchChem!

2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine

CNS drug design physicochemical profiling lipophilicity

2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine (CAS 1521631-63-9) is a racemic primary amine built on a 1,3-dihydro-2-benzofuran (phthalane) core with a propan-1-amine side chain at the 5-position. This compound belongs to the dihydrobenzofuran/ phthalane class of heterocyclic amines, a scaffold recognized in multiple CNS-active agents including the SSRI citalopram.

Molecular Formula C11H15NO
Molecular Weight 177.247
CAS No. 1521631-63-9
Cat. No. B2379740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine
CAS1521631-63-9
Molecular FormulaC11H15NO
Molecular Weight177.247
Structural Identifiers
SMILESCC(CN)C1=CC2=C(COC2)C=C1
InChIInChI=1S/C11H15NO/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8H,5-7,12H2,1H3
InChIKeyMEDDBMMZTBFGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine (CAS 1521631-63-9): Physicochemical and Structural Baseline for Procurement Evaluation


2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine (CAS 1521631-63-9) is a racemic primary amine built on a 1,3-dihydro-2-benzofuran (phthalane) core with a propan-1-amine side chain at the 5-position [1]. This compound belongs to the dihydrobenzofuran/ phthalane class of heterocyclic amines, a scaffold recognized in multiple CNS-active agents including the SSRI citalopram [2]. PubChem-computed physicochemical descriptors—molecular weight 177.24 g/mol, XLogP3-AA 0.8, topological polar surface area (TPSA) 35.3 Ų, one hydrogen bond donor (HBD), and two rotatable bonds—position this molecule within favorable CNS drug-like property space [1]. The compound is supplied as a racemate and has a chiral (S)-enantiomer available under CAS 2248173-41-1, presenting distinct stereochemical procurement options .

Why 2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine Cannot Be Substituted with Generic Dihydrobenzofuran Analogs


The 1,3-dihydro-2-benzofuran (phthalane) core of this compound is constitutionally distinct from the more common 2,3-dihydrobenzofuran scaffold found in analogs such as 5-APDB and 6-APDB [1]. In the phthalane core, the oxygen atom bridges the benzylic positions via an ether linkage (C–O–C) forming a symmetric bicyclic system, whereas in 2,3-dihydrobenzofurans the oxygen is part of a dihydrofuran ring fused to benzene, creating different electronic distribution, conformational preferences, and metabolic vulnerabilities [2]. This core-level difference propagates into measurable physicochemical divergence: the target compound's XLogP3-AA of 0.8 is approximately 0.9 log units lower than the ACD/LogP of 1.73 reported for the 2,3-dihydrobenzofuran analog 5-APDB , and is substantially lower than citalopram's XLogP3 of ~3.2, indicating that simple analog substitution would alter lipophilicity-dependent properties including passive permeability, protein binding, and metabolic clearance [3]. Furthermore, the primary amine at the terminal position (HBD=1, HBA=2) confers hydrogen-bond donor capacity absent in N-methylated phthalane derivatives such as IBF5MAP (5-MAPP), directly impacting molecular recognition at biological targets [4].

2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity Advantage: XLogP3-AA 0.8 vs. 5-APDB (LogP 1.73) and Citalopram (XLogP3 3.2) – Enhanced Aqueous Solubility Potential

The target compound exhibits a computed XLogP3-AA of 0.8, which is 0.93 log units lower than the ACD/LogP of 1.73 for the 2,3-dihydrobenzofuran positional isomer 5-APDB [1], and 2.4 log units lower than citalopram (XLogP3 3.2) [2]. This lower lipophilicity predicts improved aqueous solubility and reduced non-specific protein binding, both desirable attributes for CNS tool compounds and in vitro assay compatibility.

CNS drug design physicochemical profiling lipophilicity solubility

Hydrogen-Bond Donor Capacity: Primary Amine (HBD=1) vs. N-Methylated Phthalane Analog IBF5MAP (HBD=0) – Differential Target Engagement Potential

The target compound possesses a primary amine (HBD=1), while the closest phthalane-core analog IBF5MAP (5-MAPP; 1-(1,3-dihydro-2-benzofuran-5-yl)-N-methylpropan-2-amine) bears a secondary N-methylamine (HBD=0) [1][2]. This single hydrogen-bond donor difference is functionally significant: primary amines can act as HBD in key receptor-ligand interactions (e.g., with aspartate residues in aminergic GPCRs), whereas N-methylated analogs cannot, potentially altering binding mode and functional selectivity at serotonin and dopamine receptors [3].

medicinal chemistry SAR hydrogen bonding receptor pharmacology

Topological Polar Surface Area (TPSA) Comparison: 35.3 Ų vs. Citalopram (38.8 Ų) – Comparable CNS Permeability Potential with Lower Molecular Weight

The target compound has a TPSA of 35.3 Ų, which falls within the established optimal range for CNS passive permeability (TPSA < 60–70 Ų) [1]. This value is comparable to citalopram's TPSA (~38.8 Ų) [2] and identical to 5-APDB's PSA (35.25 Ų) [3], yet the target compound achieves this at a substantially lower molecular weight (177.24 vs. 324.4 g/mol for citalopram) and markedly lower lipophilicity (XLogP3 0.8 vs. 3.2). The combination of favorable TPSA, low MW, and low LogP suggests that 2-(1,3-dihydro-2-benzofuran-5-yl)propan-1-amine occupies an attractive region of CNS MPO property space [4].

CNS drug design blood-brain barrier TPSA permeability

Rotatable Bond Count: 2 Rotatable Bonds vs. Citalopram (5) – Reduced Conformational Entropy Penalty upon Target Binding

The target compound has only 2 rotatable bonds (the C–C bond linking the phthalane ring to the chiral center, and the C–N bond of the amine) [1]. This is significantly fewer than citalopram's 5 rotatable bonds [2] and fewer than IBF5MAP's 3 rotatable bonds [3]. Lower rotatable bond count correlates with reduced conformational entropy penalty upon binding to a protein target, which can translate into improved ligand efficiency (binding energy per heavy atom) and enhanced selectivity by limiting the number of accessible conformations [4].

conformational analysis ligand efficiency drug design entropy

Phthalane Core vs. 2,3-Dihydrobenzofuran Core: Differential Metabolic and Electronic Profiles by Class-Level Inference

The 1,3-dihydro-2-benzofuran (phthalane) core present in the target compound is structurally distinct from the 2,3-dihydrobenzofuran core of 5-APDB and 6-APDB [1]. In the phthalane system, the benzylic positions are bridged by an ether oxygen, whereas 2,3-dihydrobenzofurans contain a dihydrofuran ring where only one benzylic carbon is adjacent to oxygen. This difference has class-level implications for metabolism: benzylic C–H bonds adjacent to the ether oxygen in phthalanes are electronically activated toward CYP450-mediated oxidation, but the symmetric nature of the phthalane core may alter the regioselectivity of metabolism compared to the asymmetric 2,3-dihydrobenzofuran scaffold [2][3]. The clinically established metabolic profile of citalopram—which undergoes CYP2C19-, CYP3A4-, and CYP2D6-mediated N-demethylation rather than core oxidation—demonstrates that the phthalane core can exhibit metabolic stability suitable for therapeutic development [4].

metabolism cytochrome P450 bioisosterism core scaffold

Optimal Procurement and Research Application Scenarios for 2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine Based on Quantitative Differentiation Evidence


CNS Lead Optimization Scaffold with Favorable MPO Properties

The target compound's combination of low XLogP3 (0.8), TPSA (35.3 Ų), MW (177.24), and only 2 rotatable bonds places it in a highly favorable CNS MPO desirability zone (estimated score ≥4.5) relative to larger phthalane drugs like citalopram (MW 324.4, XLogP3 3.2, 5 rotatable bonds) [1][2]. This makes it an attractive starting scaffold for CNS drug discovery programs where balancing brain penetration with reduced off-target promiscuity is a priority. Medicinal chemistry teams should procure this compound when seeking a low-MW, low-lipophilicity phthalane template amenable to fragment growth or property-guided optimization.

Selective 5-HT2C or Monoamine Transporter SAR Studies Differentiated from 2,3-Dihydrobenzofuran Series

The phthalane core structurally differentiates this compound from extensively studied 2,3-dihydrobenzofuran-based monoamine releasers (e.g., 5-APDB with serotonin reuptake IC50 130 nM) [1][2]. For research programs investigating 5-HT2C agonism or monoamine transporter modulation, procuring this phthalane analog enables direct head-to-head comparison of core scaffold effects on target selectivity, which cannot be achieved using 2,3-dihydrobenzofuran analogs alone. The primary amine (HBD=1) further distinguishes it from N-methylated derivatives, enabling the study of hydrogen-bond donor contributions to receptor binding [3].

Chiral Resolution and Stereochemistry-Activity Relationship (SSAR) Investigations

This racemic compound (CAS 1521631-63-9) and its (S)-enantiomer (CAS 2248173-41-1) are both available, enabling systematic investigation of stereochemistry-activity relationships [1][2]. Given that the structurally related phthalane drug citalopram demonstrates enantioselective pharmacology (escitalopram is the eutomer), chiral procurement of both forms allows researchers to assess whether the benzylic chiral center in the propan-1-amine side chain confers enantioselective target engagement or metabolic stability differences.

Synthetic Intermediate for Phthalane-Focused Chemical Libraries

The primary amine functional group serves as a versatile synthetic handle for amide coupling, reductive amination, and sulfonamide formation [1]. With a TPSA of only 35.3 Ų and MW of 177.24, this compound is an ideal core scaffold for parallel library synthesis aimed at CNS targets, where maintaining favorable physicochemical properties during library expansion is critical. Procurement of multi-gram quantities supports the generation of diverse phthalane-based compound collections for high-throughput screening campaigns [2].

Quote Request

Request a Quote for 2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.